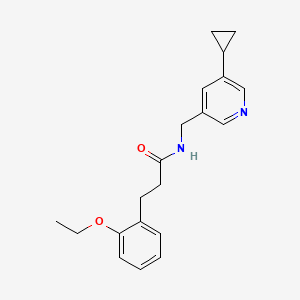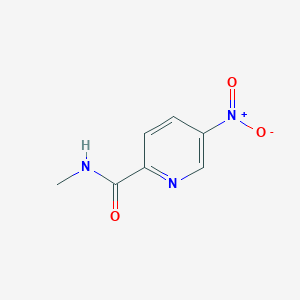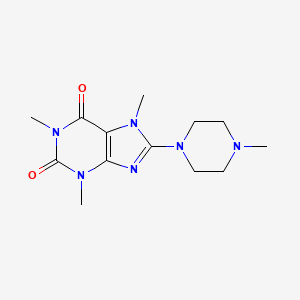
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(2-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for N-((5-cyclopropylpyridin-3-yl)methyl)-3-(2-ethoxyphenyl)propanamide are not available, the synthesis of similar pyrimidine derivatives has been reported . For instance, condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) afforded a related compound .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research on secondary metabolites from endophytic fungi, such as Botryosphaeria dothidea, has uncovered compounds with significant antimicrobial, antioxidant, and cytotoxic activities. For instance, metabolites isolated from B. dothidea have shown potent antifungal activity against plant pathogens and bacteriostatic effects against bacteria like Bacillus subtilis and Staphylococcus aureus. These findings indicate potential applications in developing new antimicrobial agents and antioxidants from natural products (Jian Xiao et al., 2014).
Radioligand Development for PET Imaging
Studies on isonicotinamides have led to the development of new PET (Positron Emission Tomography) agents for imaging specific enzymes in Alzheimer's disease, showcasing the role of chemical derivatives in advancing diagnostic methods. The synthesis and evaluation of carbon-11-labeled isonicotinamides highlight their potential in imaging GSK-3 enzymes, which are implicated in neurodegenerative diseases (Mingzhang Gao et al., 2017).
Anticonvulsant Hybrid Compounds
The design and synthesis of hybrid compounds combining features of established antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide have yielded new molecules with broad-spectrum anticonvulsant activity. This research demonstrates the potential for creating novel AEDs through the integration of pharmacophoric elements from different classes of existing medications (K. Kamiński et al., 2015).
Neurokinin-1 Receptor Antagonists
The development of orally active neurokinin-1 receptor antagonists illustrates the advancement in synthesizing compounds for potential therapeutic applications. Such antagonists are significant for their roles in modulating the neurokinin-1 receptor, which is involved in various physiological processes and diseases, highlighting the importance of chemical synthesis in creating new therapeutic agents (T. Harrison et al., 2001).
Anticancer Compound Synthesis
The exploration of acyl derivatives of quinone-based systems for their cytotoxic evaluation indicates the ongoing efforts to discover new anticancer agents. Such studies are crucial for identifying compounds with potential therapeutic benefits against various cancer types, emphasizing the importance of chemical synthesis in drug discovery and development (I. Gomez-Monterrey et al., 2011).
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-6-4-3-5-17(19)9-10-20(23)22-13-15-11-18(14-21-12-15)16-7-8-16/h3-6,11-12,14,16H,2,7-10,13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKTZOPMNMTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)


![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)

![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
